molecular formula C4H13NO7P2 B1665697 阿伦膦酸 CAS No. 66376-36-1

阿伦膦酸

货号 B1665697
CAS 编号: 66376-36-1
分子量: 249.1 g/mol
InChI 键: OGSPWJRAVKPPFI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Alendronic acid is a bisphosphonate drug that prevents osteoclastic bone resorption and is used for the prevention and treatment of osteoporosis . It works by slowing down the production of the cells that wear down bone (osteoclasts), which helps to improve bone strength and makes the bone less fragile .


Synthesis Analysis

A new polymorph of anhydrous sodium alendronate has been synthesized and characterized by single crystal X-ray diffraction as well as infrared spectroscopy and thermal analysis . The title compound was compared with alendronic acid and other known alkali metal alendronate salts . Moreover, the powder X-ray diffraction, DSC, thermogravimetry/derivative thermogravimetry, and FT-IR results are also reported .


Molecular Structure Analysis

Alendronic acid is a 1,1-bis (phosphonic acid) that is methanebis (phosphonic acid) in which the two methylene hydrogens are replaced by hydroxy and 3-aminopropyl groups . The molecular formula of Alendronic acid is C4H13NO7P2 .


Chemical Reactions Analysis

Alendronic acid binds to bone hydroxyapatite . Bone resorption causes local acidification, releasing alendronic acid which is then taken into osteoclasts by fluid-phase endocytosis . Endocytic vesicles are acidified, releasing alendronic acid to the cytosol of osteoclasts where they induce apoptosis .


Physical And Chemical Properties Analysis

The molecular formula of Alendronic acid is C4H13NO7P2 and its molecular weight is 249.10 g/mol .

科研应用

骨密度和骨质疏松症管理

阿伦膦酸是一种含氮双膦酸盐,主要以其在管理骨质疏松症方面的有效性而闻名。它结合到骨表面并通过抑制破骨细胞的骨吸收来发挥作用。在各种研究中,口服阿伦膦酸已被证明能够使绝经后妇女、原发性骨质疏松症男性和接受皮质类固醇治疗的个体的骨矿物密度(BMD)持续增加。值得注意的是,阿伦膦酸不会损害骨质,这一点可以通过组织形态分析证实 (Sharpe, Noble, & Spencer, 2001)。此外,阿伦膦酸在骨质疏松症绝经后妇女的BMD和骨转换方面表现出比利索膦酸更强的效果 (Reid et al., 2006)

药代动力学和生物利用度

了解阿伦膦酸的药代动力学对于理解其有效性至关重要。该药物不被代谢,而是通过被骨吸收和肾脏排泄从血浆中清除。其口服生物利用度在0.9%至1.8%之间,食物显著抑制其吸收。从骨中的清除反映了骨骼的周转速率,而肾脏清除涉及肾小球滤过和一种专门的分泌途径 (Porras, Holland, & Gertz, 1999)

蛋白酪氨酸磷酸酶的抑制

阿伦膦酸抑制蛋白酪氨酸磷酸酶(PTPs),表明这些可能是分子靶点。在钙存在的情况下,这种抑制遵循一级动力学行为。该过程似乎是活性位点定向的,并对EDTA和二硫苏糖醇等成分敏感。抑制机制涉及阿伦膦酸、金属离子和过氧化氢的组合,导致PTPs中催化半胱氨酸的氧化 (Skorey et al., 1997)

对人类卵巢癌细胞的影响

研究探讨了阿伦膦酸对人类卵巢癌细胞的影响。发现阿伦膦酸通过减弱Rho的活化来抑制这些细胞对溶酶磷脂酸诱导的迁移。这种效应是通过阻止生长醇醇化来实现的,这对细胞迁移至关重要。这些发现表明阿伦膦酸可能在骨疾病之外有潜在应用 (Sawada et al., 2002)

Safety And Hazards

Alendronic acid is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

未来方向

Alendronic acid is good for your bones – it makes them stronger and less likely to break . You’ll usually take it as a tablet or liquid, once a week . Take alendronic acid first thing in the morning, before you have anything to eat or drink and before you take any other medicines .

性质

IUPAC Name

(4-amino-1-hydroxy-1-phosphonobutyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13NO7P2/c5-3-1-2-4(6,13(7,8)9)14(10,11)12/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSPWJRAVKPPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

121268-17-5 (mono-hydrochloride salt, trihydrate)
Record name Alendronic acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066376361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5022568
Record name Alendronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alendronic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001915
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Alendronic acid binds to bone hydroxyapatite. Bone resorption causes local acidification, releasing alendronic acid which is that taken into osteoclasts by fluid-phase endocytosis. Endocytic vesicles are acidified, releasing alendronic acid to the cytosol of osteoclasts where they induce apoptosis. Inhibition of osteoclasts results in decreased bone resorption which is shown through decreased urinary calcium, deoxypyridinoline and cross-linked N-telopeptidases of type I collagen., Animal studies have indicated the following mode of action. At the cellular level, alendronate shows preferential localization to sites of bone resorption, specifically under osteoclasts. The osteoclasts adhere normally to the bone surface but lack the ruffled border that is indicative of active resorption. Alendronate does not interfere with osteoclast recruitment or attachment, but it does inhibit osteoclast activity. Studies in mice on the localization of radioactive (3)H-alendronate in bone showed about 10-fold higher uptake on osteoclast surfaces than on osteoblast surfaces. Bones examined 6 and 49 days after (3)H-alendronate administration in rats and mice, respectively, showed that normal bone was formed on top of the alendronate, which was incorporated inside the matrix. While incorporated in bone matrix, alendronate is not pharmacologically active. Thus, alendronate must be continuously administered to suppress osteoclasts on newly formed resorption surfaces. Histomorphometry in baboons and rats showed that alendronate treatment reduces bone turnover (i.e., the number of sites at which bone is remodeled). In addition, bone formation exceeds bone resorption at these remodeling sites, leading to progressive gains in bone mass., Alendronate (alendronate sodium hydrate) is a nitrogen-containing bisphosphonate, which combines with the bone surface and reduces osteoclast-mediated bone resorption. It is a third-generation bisphosphonate compound, specifically distributed on the surface of bone resorption and taken into osteoclasts. Under the closed circumstances which is formed with osteoclast and the bone surface, alendronate becomes detached from the bone surface and taken into osteoclast since acid released from osteoclast leads to pH decrease (acidified). The uptaken alendronate blocks the pathway of mevalonic acid synthesis, which is cholesteric synthesis, inhibits the prenylation of GTP binding protein, and decreases the osteoclast's function by influencing the cytoskeleton. This restraint of alendronate in bone resorption against osteoclasts is reversible, showing no cytotoxicity at more than hundredfold concentration level at which action occurs. ..., The differences that exist among individual BPs in terms of mineral binding and biochemical actions may explain differences in their clinical behavior and effectiveness. The classical pharmacological effects of bisphosphonates (BPs) appear to be the result of two key properties: their affinity for bone mineral and their inhibitory effects on osteoclasts. There is new information about both properties. Mineral binding affinities differ among the clinically used BPs and may influence their differential distribution within bone, their biological potency, and their duration of action. The antiresorptive effects of the nitrogen-containing BPs (including alendronate, risedronate, ibandronate, and zoledronate) appear to result from their inhibition of the enzyme farnesyl pyrophosphate synthase (FPPS) in osteoclasts. FPPS is a key enzyme in the mevalonate pathway, which generates isoprenoid lipids utilized for the post-translational modification of small GTP-binding proteins that are essential for osteoclast function. Effects on other cellular targets, such as osteocytes, may also be important. BPs share several common properties as a drug class. However, as with other families of drugs, there are obvious chemical, biochemical, and pharmacological differences among the individual BPs. Each BP has a unique profile that may help to explain potential clinical differences among them, in terms of their speed and duration of action, and effects on fracture reduction.
Record name Alendronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00630
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alendronic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7990
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Alendronic acid

Color/Form

Fine white powder

CAS RN

66376-36-1
Record name Alendronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66376-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alendronic acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066376361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alendronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00630
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alendronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, P,P'-(4-amino-1-hydroxybutylidene)bis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.415
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phosphonic acid, P,P'-(4-amino-1-hydroxybutylidene)bis-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALENDRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1J18R4W8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Alendronic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7990
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Alendronic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001915
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

233-235 °C (decomposes), MP: 257-262.5 °C. Soluble in water; very slightly soluble in alcohol. Practically insoluble in chloroform. /Alendronic acid, monosodium salt trihydrate/
Record name Alendronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00630
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alendronic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7990
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

4-Aminobutyric acid (50 gm), phosphorous acid (140 gm) and n-octane (1000 mL) was taken in a four necked round bottom flask fitted with an addition funnel, mechanical stirrer, condenser and thermometer pocket and allowed to stir at 90-95° C. Phosphorus trichloride (240 gm) was then added to the reaction mixture and allowed to heat at 90-95° C. The reaction mixture was cooled and distilled water (500 mL) was added to it. The reaction mixture was further heated to 90-95° C. It was then cooled and ethanol (1000 mL) was added to it. The solution was further cooled to 0-5° C. and stirred for 4-5 hrs. The precipitated solid was filtered and washed with ethanol and dried under vacuum to yield 52.0 gm product.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step Two
Quantity
240 g
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A suspension of calcium phosphate was prepared by introducing 100 mg of CDA into 8.75 ml of ultrapure water mixed with 1.25 ml of a 0.02 mol.l−1 sodium alendronate aqueous solution. The suspension was placed in a tube maintained at room temperature, and was stirred with a rotary stirrer at 16 rpm for 5 days. The suspension was then centrifuged and the most part of the supernatant was removed. The solid residue was filtered off, washed several times with small portions of ultrapure water, and then dried at room temperature. The resulting solid contained 7.4 wt % alendronate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8.75 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

The mixture of 5 eq. phosphorous acid, 4-aminobutyric acid and morpholine. HCl is melted together until uniform solution is formed. The reaction mixture is cooled to about 70° C. and 2 eq. of PCl3 are carefully added. The mixture is heated for about 5.5 hours before the reaction mixture is hydrolyzed in aqueous acid at about 80° C. and alendronate is isolated from an ethanolic solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
morpholine. HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

contacting tetramethyl phthalimido-1-hydroxybutylidene-bisphosphonate from Step (b) with aqueous hydrochloric acid at a temperature range of 80° C. to reflux to form 4-amino-1-hydroxybutylidene-bisphosphonic acid.
Name
tetramethyl phthalimido-1-hydroxybutylidene-bisphosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Tetramethyl-1,1-bisphosphono-1-hydroxy-4-phthalimidobutane 40 g (0.091 mole) from Step 4 was dissolved in 200 ml of 6N HCl and the solution refluxed for 18 hours.
Name
Tetramethyl-1,1-bisphosphono-1-hydroxy-4-phthalimidobutane
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alendronic acid
Reactant of Route 2
Alendronic acid
Reactant of Route 3
Alendronic acid
Reactant of Route 4
Alendronic acid
Reactant of Route 5
Alendronic acid
Reactant of Route 6
Alendronic acid

Citations

For This Compound
4,480
Citations
TA Pawade, MK Doris, R Bing, AC White, L Forsyth… - Circulation, 2021 - Am Heart Assoc
… In this single-center, parallel-group, double-blind, randomized controlled trial, we demonstrate that treatment with denosumab or alendronic acid had no significant effect on the …
Number of citations: 68 www.ahajournals.org
MF Mady, R Ortega, MA Kelland - Energy & Fuels, 2022 - ACS Publications
… via the reaction of alendronic acid with formaldehyde-sodium … the amino group by reacting alendronic acid with acrylic acid, … All modified alendronic acid derivatives were screened for …
Number of citations: 10 pubs.acs.org
AD Duckworth, MM McQueen, CE Tuck… - Journal of Bone and …, 2019 - Wiley Online Library
… was 10.2 ± 3.3 days in the alendronic acid group and 10.4 ± 3.2 days in the … alendronic acid and 17 days in the placebo group. Patients were prescribed 70 mg of oral alendronic acid or …
Number of citations: 32 asbmr.onlinelibrary.wiley.com
PD Miller, T Schnitzer, R Emkey, E Orwoll… - Clinical drug …, 2004 - Springer
… use of daily and weekly alendronic acid regimens in a crossover, … In men with osteoporosis, alendronic acid 10mg daily … efficacy and tolerability of alendronic acid 70mg once weekly for …
Number of citations: 43 link.springer.com
PW Kämmerer, AM Pabst, M Dau… - … Research Part A, 2020 - Wiley Online Library
This study analyzed the influence of titanium (TiO 2 ) surface modifications with two osteogenic proteins (BMP‐2, BMP‐7) and an anti‐osteoclastic drug (alendronic acid [AA]) on …
Number of citations: 23 onlinelibrary.wiley.com
DJ Bobyn, R Thompson, L Lim, JA Pura… - Clinical Orthopaedics …, 2014 - journals.lww.com
… The purpose of this study was to determine the effect of local elution of the bisphosphonate alendronic acid on bone formation around porous titanium implants in an animal model. …
Number of citations: 49 journals.lww.com
TDT Nguyen, A Pitchaimani, S Aryal - Scientific Reports, 2016 - nature.com
… hypothesized that the Alendronic acid moiety with hydrophilic … is made up of Alendronic acid modified lipid and PLGA … drug, and (3) hydrophilic alendronic acid, an outer corona layer, …
Number of citations: 39 www.nature.com
AC Parente-Pereira, H Shmeeda… - The Journal of …, 2014 - journals.aai.org
… acid and alendronic acid, … alendronic acid was 150-fold higher, rendering it much more suited to in vivo use. When injected into the peritoneal cavity, free and liposomal alendronic acid …
Number of citations: 60 journals.aai.org
S Teixeira, MM Santos, MH Fernandes… - Pharmaceutics, 2020 - mdpi.com
… In particular, we describe the synthesis of eight new Ionic Liquids and Organic Salts from alendronic acid (ALN–OSILs) as mono- and dianion by combination with one or two units of …
Number of citations: 19 www.mdpi.com
D Bradley, V Patel, C Honeyman, M McGurk - Journal of Oral and …, 2021 - Elsevier
… We present a case where oral alendronic acid was used as an adjuvant treatment after … We present the use of oral alendronic acid as adjuvant treatment to surgical debulking for a …
Number of citations: 7 www.sciencedirect.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。